![molecular formula C20H36O6 B1162977 15(R),19(R)-hydroxy Prostaglandin F1α](/img/no-structure.png)
15(R),19(R)-hydroxy Prostaglandin F1α
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Overview
Description
19(R)-Hydroxylated prostaglandins occur in µg/ml concentrations in the semen of certain mammalian species, especially primates. In the case of humans, the compounds are primarily of the PGE series, and the hydroxyl stereochemistry is 15(S),19(R). 19(R)-Hydroxylated prostaglandins are also found in the seminal plasma of marsupials, where F-type compounds of the 1 and 2-series predominate. The 15(R)-hydroxy epimer of these 19-hydroxylated prostaglandins is the inverse or “unnatural” isomer at C-15. The biological role of 19(R)-hydroxylated prostaglandins is not well established. In the F-series, 19(R)-hydroxylation is associated with a significant loss of receptor-mediated biological activity in some assays.
Scientific Research Applications
Molecular Origin and Enzymatic Activities
Cyclooxygenase in Coral Prostaglandins :The Caribbean coral Plexaura homomalla is known for its high concentrations of prostaglandins. Interestingly, the coral contains prostaglandins with both typical mammalian stereochemistry (15S-hydroxy) and the unusual 15R-prostaglandins. A type of cyclooxygenase (COX) catalyzes the transformation of arachidonic acid into 15R-prostaglandins. This discovery sheds light on the metabolic origin of 15R-prostaglandins and suggests structural and functional parallels and differences between coral and mammalian COX isozymes, hinting at broader implications in prostaglandin biochemistry and marine biology (Valmsen et al., 2001).
15-Hydroxyprostaglandin Dehydrogenase in Human Hair Follicle :15-Hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial role in deactivating prostaglandins by oxidizing the 15(S)-hydroxyl group, thereby inactivating their physiological potential. This enzyme is expressed in the human hair follicle, particularly in melanocytes and keratinocytes. The modulation of 15-PGDH expression and activity could influence local prostaglandin production, offering potential therapeutic avenues for hair and skin conditions (Michelet et al., 2008).
Biological Functions and Pathological Associations
Tumor Suppression in Breast Cancer :15-PGDH has been identified as a potential tumor suppressor gene in breast cancer. It modulates the estrogen receptor (ER) pathway and is inversely correlated with cyclooxygenase-2 (COX-2) expression, a known contributor to tumor progression. This relationship between 15-PGDH and ER expression, as well as the observed effects on cell proliferation and tumor growth, underlines the enzyme's significance in cancer biology (Wolf et al., 2006), (Tai, 2011).
Prostaglandin Metabolism and Regulation :15-PGDH regulates the metabolism of prostaglandins, crucial mediators in various physiological and pathological processes. Its expression and activity are intricately controlled and have implications for diseases, suggesting its potential as a pharmacological target (Tai, 2011), (Kishore et al., 2014).
Potential Therapeutic Implications
- Inhibitors of 15-PGDH :The discovery of potent inhibitors for 15-PGDH opens up new possibilities for therapeutic interventions, especially in the context of inflammation, cancer, and possibly other diseases where prostaglandin metabolism plays a critical role (Niesen et al., 2010).
properties
Product Name |
15(R),19(R)-hydroxy Prostaglandin F1α |
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Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 |
InChI Key |
JRNZEGAFLBTZDT-AFMCRJLRSA-N |
SMILES |
O[C@@H]1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@H](O)CCC[C@H](O)C)[C@H](O)C1 |
synonyms |
15(R),19(R)-hydroxy PGF1α |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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